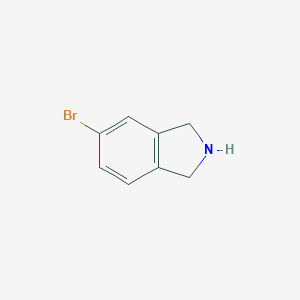

5-Bromoisoindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCXRORGYAHAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564162 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-84-7 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoisoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 5 Bromoisoindoline and Its Scaffold

Bromination of Isoindoline (B1297411) Derivatives

The bromination of the aromatic ring of isoindoline is a key step in functionalizing this heterocyclic system. The reactivity and selectivity of this reaction are highly dependent on the substituents present on both the aromatic ring and the nitrogen atom, as well as the choice of brominating agent and reaction conditions.

Direct Aromatic Bromination Strategies

Direct Aromatic Bromination Strategies

Direct bromination of the isoindoline aromatic ring offers a more straightforward approach to 5-bromo-substituted isoindolines.

A notable example of direct aromatic bromination involves the treatment of N-substituted isoindoline derivatives with bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). For instance, the reaction of 2-benzyl-1,1,3,3-tetramethylisoindoline (B1281721) with Br₂ and AlCl₃ in carbon tetrachloride has been shown to yield a mixture of brominated products. psu.edu The precise reaction conditions, including the quality of the AlCl₃, are crucial for controlling the selectivity and yield of the desired 5-bromo derivative. psu.edu This method can lead to the formation of both mono- and poly-brominated products, necessitating careful optimization and purification. psu.edu

| Starting Material | Reagents | Product(s) | Yield | Reference |

| 2-benzyl-1,1,3,3-tetramethylisoindoline | Br₂, AlCl₃, CCl₄ | 2,5-dibromo-1,1,3,3-tetramethylisoindoline, 2,5,6-tribromo-1,1,3,3-tetramethylisoindoline | Variable | psu.edu |

Chemical Reactivity and Transformation Studies of 5 Bromoisoindoline Scaffolds

Substitution Reactions at the Bromine Center

The bromine atom on the 5-position of the isoindoline (B1297411) ring is a key handle for introducing molecular diversity. It readily participates in various cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 5-bromoisoindoline moiety is a suitable substrate for several such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.org The this compound scaffold can be effectively coupled with various boronic acids. For instance, the Suzuki-Miyaura coupling of 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids, catalyzed by Pd(dppf)Cl2, has been shown to produce the corresponding C-5 heteroarylated indazoles in good yields. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Kumada Coupling: The Kumada coupling employs a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form carbon-carbon bonds. wikipedia.org This reaction is one of the earliest examples of catalytic cross-coupling. wikipedia.org While specific examples detailing the Kumada coupling of this compound are not prevalent in the provided search results, the general applicability of this reaction to aryl bromides suggests its potential utility with this scaffold. wikipedia.orgrsc.org For instance, a Kumada reaction was attempted with 5-bromoisoindolinone, though it was found to be incompatible with the nucleophilic organomagnesium reagent under the tested conditions, leading to the use of a Negishi coupling instead. rsc.org

Nickel-Catalyzed C-CN Activation: Nickel-catalyzed reactions can also be used to activate the C-Br bond for subsequent transformations. While the direct nickel-catalyzed C-CN activation of this compound was not explicitly detailed, related nickel-catalyzed annulation reactions involving the activation of C-O, C-S, and C-CN bonds in aromatic amides have been reported. rsc.org These reactions proceed via the formation of 1(2H)-isoquinolinones, highlighting the utility of nickel catalysis in activating various leaving groups on aromatic systems. rsc.org The hydrodecyanation of aryl cyanides using a nickel catalyst has also been demonstrated, though challenges such as catalyst deactivation can occur. snnu.edu.cn

| Coupling Reaction | Catalyst | Coupling Partner | Key Features |

| Suzuki-Miyaura | Palladium | Organoboron | Mild reaction conditions, high functional group tolerance. libretexts.orgresearchgate.net |

| Kumada | Nickel or Palladium | Grignard Reagent | Utilizes highly reactive Grignard reagents. wikipedia.org |

| Negishi | Palladium or Nickel | Organozinc | Offers good functional group tolerance. rsc.org |

Nucleophilic Displacement Reactions

The bromine atom at the 5-position of the isoindoline ring can be displaced by various nucleophiles. These reactions provide a straightforward route to introduce a range of functional groups. For example, the chlorine atom in the analogous tert-butyl 5-chloroisoindoline-2-carboxylate readily undergoes nucleophilic substitution with primary and secondary amines, alkoxides, and thiols to yield the corresponding 5-aminoisoindoline, 5-alkoxyisoindoline, and 5-thioether derivatives, respectively. The reactions are typically carried out in polar aprotic solvents at elevated temperatures. The general mechanism for nucleophilic aromatic substitution involves the attack of the nucleophile on the carbon bearing the halogen, forming a Meisenheimer complex, followed by the departure of the halide ion. geeksforgeeks.org

Cyanation of Aryl Bromides

The introduction of a cyano group is a valuable transformation in organic synthesis. The cyanation of aryl bromides, such as 6-bromoisoindoline-1-one, can be achieved using various methods. A microwave-assisted approach utilizing Zn(CN)2 in the presence of a palladium catalyst has been shown to be an efficient method for the cyanation of 6-bromoisoindoline-1-one, affording 3-oxoisoindoline-5-carbonitrile (B172163) in high yield. onlinepharmacytech.info Another method involves the use of potassium hexacyanoferrate(II) as the cyanide source. qut.edu.au

Reactivity of the Isoindoline Nitrogen

The nitrogen atom of the isoindoline ring is a nucleophilic center and can participate in a variety of reactions, including alkylation, acylation, and the formation of nitroxide derivatives.

Alkylation and Acylation Reactions

The secondary amine of the isoindoline core can be readily functionalized through alkylation and acylation reactions.

Alkylation: N-alkylation of isoindoline derivatives can be achieved using various alkylating agents. For instance, the N-alkylation of this compound-1,3-dione with ethyl iodide under Ullmann-type coupling conditions can be used to introduce an ethyl group at the nitrogen position. vulcanchem.com This reaction requires careful control of stoichiometry to avoid over-alkylation. vulcanchem.com

Acylation: The isoindoline nitrogen can be acylated using acid chlorides or other acylating agents. For example, this compound can be acylated with (R)-2-(benzyloxy)propanoic acid in the presence of a coupling agent like HATU to form the corresponding amide. google.com Similarly, acylation of the 5-amino group in an isoindoline derivative can be followed by acylation at the 2-position of the isoindoline ring. ucl.ac.uk

Formation of Nitroxide Derivatives

The isoindoline scaffold is a precursor for the synthesis of stable nitroxide radicals. The oxidation of the isoindoline nitrogen leads to the formation of the corresponding nitroxide. For example, treatment of 5-bromo-1,1,3,3-tetramethylisoindoline (B3253111) with peroxide and tungstate (B81510) generates the corresponding 5-bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl nitroxide. psu.edu The level of oxidation can be controlled by the amount of oxidizing agent used, allowing for the formation of mono-N-oxide or di-N-oxide derivatives in phenazine (B1670421) systems derived from isoindolines. hi.isopinvisindi.is These nitroxide derivatives have applications in various fields, including their use as spin labels for studying biomolecules. hi.isopinvisindi.isqut.edu.au

Rearrangement and Isomerization Pathways

The structural arrangement of substituted isoindolines can be influenced by external chemical agents, leading to the formation of isomers. This is particularly evident in the case of brominated isoindoline precursors.

Research has shown that an isoindoline-based bromamine, specifically N-bromo-1,1,3,3-tetramethylisoindoline, exhibits interesting chemical properties, including isomerization. psu.edu When this N-bromamine is treated with Iron(II) salts in the presence of dilute sulfuric acid (H₂SO₄), it undergoes a rearrangement to yield 5-bromo-1,1,3,3-tetramethylisoindoline. psu.edupsu.edu This reaction, however, is not entirely selective.

The process results in a mixture of products, with the major component being the parent isoindoline (the debrominated product) and the isomerized 5-bromo isoindoline being formed in moderate yield. psu.edu The exact yields can vary, highlighting the complexity of the reaction pathway. psu.edu This transformation underscores the ability of metal salts and acidic conditions to induce significant structural changes in the isoindoline framework. psu.edu

Table 1: Products of Fe(II)/H₂SO₄ Treatment on N-bromo-1,1,3,3-tetramethylisoindoline psu.edu

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| N-bromo-1,1,3,3-tetramethylisoindoline | Fe(II) / dil. H₂SO₄ | 5-bromo-1,1,3,3-tetramethylisoindoline | Up to 22% |

| 1,1,3,3-tetramethylisoindoline (B1606132) (Parent Isoindoline) | Up to 53% |

Redox Chemistry

The redox chemistry of this compound and related compounds is multifaceted, involving oxidative processes that lead to debenzylation and reductions that can remove either the N-bromo group or the C-bromo substituent. These reactions often proceed through radical intermediates.

The synthesis of brominated isoindolines can sometimes involve an unexpected oxidative debenzylation step. For instance, the bromination of a precursor molecule, 2-benzyl-1,1,3,3-tetramethylisoindoline (B1281721), results in the cleavage of the N-benzyl group and the formation of an N-bromoamine (N-bromo-1,1,3,3-tetramethylisoindoline). psu.edupsu.edu This reaction also produces benzaldehyde (B42025) as a co-product. psu.edu This oxidative debenzylation highlights a unique reactivity pathway where the brominating agent not only functionalizes the nitrogen but also cleaves a protecting group. psu.edu The use of a bromo radical, formed from the oxidation of bromide, has been shown to be an efficient method for the oxidative debenzylation of N-benzyl amides under mild conditions. nih.gov

Table 2: Oxidative Debenzylation during Bromination psu.edu

| Starting Material | Conditions | Key Products |

|---|---|---|

| 2-benzyl-1,1,3,3-tetramethylisoindoline | Bromination | N-bromo-1,1,3,3-tetramethylisoindoline, Benzaldehyde |

Bromamines derived from isoindolines can be readily reduced back to the corresponding secondary amines. psu.edu For example, N-bromo-1,1,3,3-tetramethylisoindoline is rapidly reduced by treatment with hydrogen peroxide (H₂O₂) in the presence of sodium bicarbonate and catalytic sodium tungstate. psu.edu

Debromination, the removal of the bromine atom from the aromatic ring, is also a notable reaction. As mentioned previously, the treatment of N-bromo-1,1,3,3-tetramethylisoindoline with Fe(II) in dilute H₂SO₄ leads to the parent 1,1,3,3-tetramethylisoindoline as the major product, signifying a reductive debromination at the nitrogen followed by a process that removes the potential for C-bromination or removes an existing C-bromo group. psu.edu

Radical reactions are fundamental to many of the transformations observed in isoindoline chemistry. numberanalytics.com These reactions typically involve three phases: initiation (generation of radicals), propagation (a series of chain reactions), and termination (combination of radicals to form stable products). numberanalytics.comlibretexts.org

The Fe(II)-induced isomerization of N-bromo-1,1,3,3-tetramethylisoindoline to 5-bromo-1,1,3,3-tetramethylisoindoline is believed to proceed through a radical mechanism. psu.edupsu.edu The Fe(II) ion can act as a reducing agent to initiate the process by reacting with the N-bromoamine to generate a nitrogen-centered radical. This radical can then participate in a series of steps that lead to the observed mixture of isomerized and debrominated products. The formation of a bromo radical through the oxidation of bromide is a known strategy for promoting reactions like oxidative debenzylation. nih.gov The competition between isomerization and debromination suggests a complex interplay of radical pathways. psu.edu

Synthesis and Exploration of 5 Bromoisoindoline Derivatives

Design Principles for Functionalized 5-Bromoisoindoline Scaffolds

The this compound scaffold is a valuable building block in medicinal chemistry and materials science due to its versatile chemical handles. The bromine atom on the aromatic ring and the secondary amine provide two distinct points for modification, allowing for the creation of a diverse range of functionalized molecules. The design of these derivatives is often guided by the intended application, focusing on principles of molecular recognition, steric and electronic effects, and the strategic placement of functional groups to achieve desired biological or material properties.

Tailoring Derivatives for Specific Applications

The functionalization of the this compound core is a key strategy for developing molecules with tailored activities. The bromine atom, in particular, serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions or by influencing the reactivity of the aromatic ring. psu.edu This allows for the synthesis of "tailor-made" compounds for specific uses. psu.edupsu.edu

One significant application is in the development of inhibitors for enzymes like histone deacetylase-8 (HDAC8). ucl.ac.uk In this context, the 5-position of the isoindoline (B1297411) ring is a site for introducing substituents that can form additional interactions with the enzyme. For instance, a 5-acetylamino derivative was found to be more potent than the unsubstituted parent compound. ucl.ac.uk This enhanced activity is attributed to extra binding interactions, such as hydrogen bonding with specific amino acid residues like Asp101, within the substrate-binding tunnel of HDAC8. ucl.ac.uk This demonstrates a clear design principle: modifying the 5-position to enhance target engagement through specific, non-covalent interactions.

The this compound scaffold is also a precursor for other bioactive compounds. Intermediates like tert-Butyl this compound-2-carboxylate are utilized in the synthesis of isothiazoloquinolones, which exhibit antistaphylococcal activity against multidrug-resistant strains, and in the preparation of substituted isoindolines that act as dipeptidyl peptidase inhibitors. pharmaffiliates.com Furthermore, this compound was transformed into a stannane (B1208499) derivative and used in a Stille coupling reaction as part of the synthesis for the antibacterial agent garenoxacin. wdh.ac.idchemistry-chemists.com

Incorporating this compound into PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. enamine.net A PROTAC molecule consists of three main parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. ambeed.com The linker is a critical component, as its length, rigidity, and chemical makeup influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. ambeed.com

Synthetic Strategies for Diverse Derivatives

The chemical versatility of this compound allows for extensive derivatization at the nitrogen atom, the aromatic ring, and the isoindoline core itself. These synthetic modifications enable the generation of large libraries of compounds for various research applications.

Nitrogen-Substituted Derivatives

The secondary amine of the isoindoline ring is a common site for substitution, allowing for the introduction of various functional groups that can modulate the molecule's physicochemical properties or serve as points of attachment. A prevalent strategy involves the protection of the nitrogen with a tert-butyloxycarbonyl (Boc) group, yielding tert-Butyl this compound-2-carboxylate. nih.govsigmaaldrich.com This compound is not only a stable intermediate but also a key linker in PROTAC synthesis. medchemexpress.commedchemexpress.com

Other N-substitutions are achieved through various reactions. For example, the synthesis of N-acyl derivatives can be accomplished through HATU-mediated amidation. nih.gov N-alkylation can be performed on the related this compound-1,3-dione using reagents like ethyl iodide. vulcanchem.com Furthermore, reaction of this compound-1,3-dione with benzylamine (B48309) in refluxing acetic acid affords the N-benzyl derivative, 2-benzyl-5-bromoisoindoline-1,3-dione (B1332311), in high yield. ucl.ac.uk

| Derivative Name | Substituent on Nitrogen | Synthetic Method/Precursor | Reference |

|---|---|---|---|

| tert-Butyl this compound-2-carboxylate | -C(O)OC(CH₃)₃ (Boc) | Boc-protection of this compound | nih.govsigmaaldrich.com |

| 2-Benzyl-5-bromoisoindoline-1,3-dione | -CH₂C₆H₅ (Benzyl) | Reaction of this compound-1,3-dione with benzylamine | ucl.ac.uk |

| 5-Bromo-2-ethylisoindoline-1,3-dione | -CH₂CH₃ (Ethyl) | N-Alkylation of this compound-1,3-dione with ethyl iodide | vulcanchem.com |

| N-Acyl isoindoline derivative | -C(O)R | HATU-mediated amidation | nih.gov |

Carbon-Substituted Derivatives via Aromatic Functionalization

The benzene (B151609) ring of this compound can undergo various electrophilic aromatic substitution reactions to introduce additional functional groups. The existing bromo-substituent directs incoming groups, and the reaction conditions can be tuned to achieve desired products. The this compound scaffold has been shown to be a versatile precursor for a range of functionalizations, including formylation, iodination, nitration, and carboxylation. qut.edu.au

These transformations introduce key functional groups that can be used for further synthetic elaboration. For example, formylation, often carried out using Vilsmeier-Haack conditions (e.g., POCl₃/DMF), introduces an aldehyde group that can participate in a wide range of subsequent reactions. vulcanchem.comgoogle.com Direct iodination of related isoindoline systems has been successfully achieved using reagents such as periodic acid (H₅IO₆) and potassium iodide (KI). qut.edu.au

| Reaction Type | Typical Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| Formylation | Vilsmeier-Haack (e.g., POCl₃/DMF) | -CHO | qut.edu.auvulcanchem.comgoogle.com |

| Iodination | H₅IO₆, KI, H₂SO₄ | -I | qut.edu.au |

| Nitration | Standard nitrating agents (e.g., HNO₃/H₂SO₄) | -NO₂ | qut.edu.au |

| Carboxylation | (Not specified in sources) | -COOH | qut.edu.au |

| Cyanation | (Not specified in sources) | -CN | qut.edu.au |

Derivatives with Modified Isoindoline Ring Systems

Modification of the heterocyclic isoindoline ring itself provides another avenue for creating structural diversity. A common modification is the oxidation of the isoindoline to an isoindoline-1,3-dione (a phthalimide (B116566) derivative). For example, this compound-1,3-dione is a key intermediate that can be synthesized and subsequently functionalized. ucl.ac.ukucl.ac.uk

Conversely, these diones can be reduced back to the isoindoline ring system. The reduction of 2-benzyl-5-bromoisoindoline-1,3-dione to 2-benzyl-5-bromoisoindoline (B1372903) was accomplished using sodium borohydride (B1222165) (NaBH₄) in the presence of boron trifluoride etherate (Et₂O·BF₃). ucl.ac.uk This synthetic route, starting from a phthalic anhydride (B1165640) derivative, cyclizing to the dione, and then reducing to the isoindoline, is a flexible strategy for producing substituted isoindolines. ucl.ac.ukvulcanchem.com

| Transformation | Starting Material/Precursor | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Oxidation/Cyclization | Brominated Phthalic Anhydride Derivative + Amine | Acidic conditions, 160–180°C | Isoindoline-1,3-dione | vulcanchem.com |

| Reduction | 2-Benzyl-5-bromoisoindoline-1,3-dione | NaBH₄, Et₂O·BF₃ | Isoindoline | ucl.ac.uk |

Isolation and Purification of Complex Derivatives

The successful synthesis of complex this compound derivatives is critically dependent on effective isolation and purification strategies. These processes are essential for removing unreacted starting materials, byproducts, and other impurities to yield the target compound with the high degree of purity required for subsequent applications. The specific methods employed for isolation and purification are dictated by the chemical and physical properties of the synthesized derivatives, including their polarity, solubility, and stability. Commonly utilized techniques include extraction, crystallization, and various forms of chromatography.

A frequent initial step in the work-up of reaction mixtures containing this compound derivatives involves liquid-liquid extraction. For instance, in the synthesis of certain derivatives, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (CH₂Cl₂). rsc.org The combined organic layers are then typically washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrated under reduced pressure. rsc.orgrsc.org

Filtration is another fundamental isolation technique, often used when the desired product precipitates from the reaction mixture or a solution. In some cases, the crude product is solidified and then collected by filtration, followed by washing with appropriate solvents. For example, a solid product was filtered and washed with water. rsc.org In other procedures, filtration through a plug of silica (B1680970) gel or celite is employed to remove solid impurities before further purification. rsc.orgepfl.ch

Crystallization is a powerful purification technique for obtaining highly pure crystalline solids. This method relies on the principle that the desired compound and impurities have different solubilities in a given solvent system. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. Recrystallization from a mixture of ethyl acetate and dichloromethane has been reported for the purification of a this compound derivative. nih.gov The choice of solvent is crucial and is determined empirically to maximize the recovery of the pure product.

Chromatography is arguably the most versatile and widely used purification technique in the synthesis of this compound derivatives. The selection of the chromatographic method and conditions is tailored to the specific characteristics of the compound of interest.

Column Chromatography: Gravity column chromatography and flash chromatography using silica gel are the most common methods for purifying this compound derivatives. The choice of eluent, a solvent or mixture of solvents, is critical for achieving good separation. The polarity of the eluent is often varied during the chromatography process (gradient elution) to effectively separate compounds with different polarities.

A derivative was purified by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (from 10:1 to 5:1). rsc.org

In another instance, a mixture of hexane (B92381) and ethyl acetate was used as the eluent, with the ratio changing from 95:5 to 70:30. epfl.ch

For the purification of tert-butyl this compound-2-carboxylate, silica gel column chromatography was employed. sci-hub.se

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For compounds that are difficult to separate by conventional column chromatography or when very high purity is required, preparative HPLC is utilized. This technique uses a high-pressure pump to pass the solvent through a column packed with smaller stationary phase particles, leading to higher resolution and more efficient separation. Several this compound derivatives have been purified by prep-HPLC to achieve high purity levels, often exceeding 97%. rsc.org

The following tables summarize the purification methods and results for various this compound derivatives as reported in the literature.

Table 1: Purification of this compound Derivatives by Column Chromatography

| Compound | Stationary Phase | Eluent System | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 2-(2,6-dioxopiperidin-3-yl)isoindoline-5-sulfonyl fluoride | Silica Gel | Not Specified | 70 | 99.4 (HPLC) | rsc.org |

| 3-oxo-2-(6-oxopiperidin-3-yl)isoindoline-5-sulfonyl fluoride | Silica Gel | Not Specified | 16 | 98.3 (HPLC) | rsc.org |

| 3-(6-bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione | Not Specified | Not Specified | 96 | Not Specified | rsc.org |

| tert-butyl this compound-2-carboxylate | Silica Gel | Not Specified | Not Specified | Not Specified | sci-hub.se |

| Methyl 2-(pyrimidin-5-yl)isoindoline-5-carboxylate | Silica Gel | Not Specified | 72 | Not Specified | acs.org |

| 2c | Silica Gel | Petroleum ether: EtOAc (10:1) | Not Specified | Not Specified | rsc.org |

| 1p-3 | Silica Gel | Petroleum ether: EtOAc (5:1) | Not Specified | Not Specified | rsc.org |

| 1k | Silica Gel | Petroleum ether: EtOAc (20:1) | Not Specified | Not Specified | rsc.org |

| bis(2,2,2-trifluoroethyl) 2-(2-(1,3-dioxoisoindolin-2-yl)-2-(1H-indol-3-yl)ethyl)malonate | Silica Gel | Hexane:AcOEt (95:5 to 70:30) | 87 | Not Specified | epfl.ch |

Table 2: Purification of this compound Derivatives by Preparative HPLC

| Compound | Yield (%) | HPLC Purity (%) | Reference |

|---|---|---|---|

| CPD-2158 | 35 | 97.3 | rsc.org |

| 2-(2,6-dioxopiperidin-3-yl)isoindoline-5-sulfonyl fluoride | 70 | 99.4 | rsc.org |

The purity of the isolated derivatives is often assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.orgepfl.ch Melting point analysis can also provide an indication of purity for solid compounds. epfl.ch

Applications in Medicinal Chemistry and Biological Sciences

5-Bromoisoindoline as a Core Scaffold in Drug Discovery

The inherent chemical properties of the this compound scaffold make it an attractive starting point for creating diverse chemical libraries. Its structure allows for modification at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity.

Design of Inhibitors Targeting Specific Receptors

The this compound core has been instrumental in the design of inhibitors for several key protein targets implicated in disease.

Discoidin Domain Receptor 1 (DDR1) Inhibitors : DDR1 is a receptor tyrosine kinase involved in cancer and fibrosis. A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were developed as novel and selective DDR1 inhibitors. The synthesis of these compounds involved intermediates derived from this compound-1,3-dione, a direct precursor to this compound. One of the most potent compounds in this series, 7f, demonstrated strong suppression of DDR1 with an IC₅₀ value of 14.9 nM and a binding affinity (Kd) of 5.9 nM.

Histone Deacetylase 8 (HDAC8) Inhibitors : HDAC8 is a zinc-dependent enzyme that has become a target for anticancer drug development. Researchers have synthesized a series of 5-substituted isoindolin-2-yl inhibitors for HDAC8, starting from bromoisoindoline-1,3-dione. It was discovered that a 5-acetylamino derivative was more potent than the unsubstituted lead compound. This increased potency is attributed to additional binding interactions within the active site of HDAC8, including hydrogen bonding to the Asp101 residue.

Acid-Sensing Ion Channel (ASIC) Inhibitors : While ASICs are recognized as important therapeutic targets for a range of neurological conditions, the available scientific literature does not currently provide specific examples of inhibitors that are designed directly from the this compound scaffold.

Development of Anticancer Agents

The this compound scaffold has been successfully incorporated into the structure of several promising anticancer agents.

DDR1 Inhibitors for Pancreatic Cancer : Derivatives based on the this compound precursor have shown promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer. By potently inhibiting DDR1, these compounds can suppress collagen-induced signaling and the epithelial-mesenchymal transition, key processes in cancer progression.

Indolin-2-one Derivatives : A series of compounds based on a 1-benzyl-5-bromoindolin-2-one scaffold, which is closely related to this compound, were synthesized and evaluated for their anti-proliferative activity against human breast (MCF-7) and lung (A-549) cancer cell lines. nih.gov Two derivatives, 7c and 7d, showed significant activity against MCF-7 cells, with the latter also causing cell cycle arrest at the G2/M phase. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 |

| 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 |

Data sourced from MDPI nih.gov

Hsp90 Inhibitors : this compound is a key intermediate in the synthesis of AT13387, a potent inhibitor of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is critical for the stability and function of many proteins required for tumor cell growth and survival, making it an important target in oncology.

Role as a Key Intermediate in Pharmaceutical Synthesis

Beyond being a core scaffold, this compound is a crucial intermediate in the synthesis of other valuable pharmaceutical building blocks and active ingredients. mlunias.compharmanoble.com Chemical intermediates are the essential precursors required to build the complex molecular structures of Active Pharmaceutical Ingredients (APIs). mlunias.com

An important application is its role in the multi-step synthesis of 5-bromoindole (B119039). google.comwipo.intgoogle.com In one environmentally friendly synthesis method, N-acetyl-5-bromoindoline is deacetylated under acidic conditions to yield this compound, which is then subjected to oxidative dehydrogenation to produce the final 5-bromoindole product. wipo.int This demonstrates its utility in creating more complex heterocyclic systems for further drug development.

Application in Fragment-Based Drug Discovery (e.g., for Trypanosoma brucei FPPS)

Fragment-based drug discovery (FBDD) is a powerful method for identifying new lead compounds. Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the isoprenoid biosynthetic pathway and has been identified as a drug target for treating parasitic infections like Human African Trypanosomiasis, caused by Trypanosoma brucei. nih.govnih.gov Researchers have used FBDD to identify novel, non-bisphosphonate binders to the FPPS enzyme from T. brucei. nih.govuni-marburg.de While this approach has successfully identified various fragment hits that bind to allosteric or active sites of the enzyme, the reviewed literature does not specifically name this compound as one of the identified fragments in these screening campaigns. nih.govuni-marburg.de

Exploration of Biological Activities of this compound Derivatives

The biological activity of molecules derived from the this compound scaffold has been evaluated against several important enzyme classes, particularly kinases, which are central to cellular signaling and are often dysregulated in diseases like cancer.

Assessment of Antioxidant Properties

This compound is recognized as a valuable precursor in the synthesis of nitroxide-based hybrid antioxidants. Research into these derivatives has revealed moderate antioxidant effects. These compounds are designed to act as dual-action agents, combining antioxidant properties with other therapeutic activities.

Investigation of Antimitotic Activity

Currently, there is a lack of specific research data available in the public domain detailing the investigation of this compound or its direct derivatives for antimitotic activity. While antimitotic agents are a significant area of cancer research, studies have historically focused on other classes of compounds such as taxanes, vinca alkaloids, and colchicine, which are known to interact with tubulin nih.gov. Some sesquiterpene lactones have also been identified as having antimitotic properties nih.gov. However, specific studies linking the this compound scaffold to the inhibition of mitosis have not been identified in the available scientific literature.

Studies on Antimicrobial Resistance

Direct studies focusing on the role of this compound in combating antimicrobial resistance are not extensively documented. However, research into related bromo-substituted heterocyclic compounds has shown promise in this area. For instance, certain 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic antimicrobial activity against Gram-positive bacteria and have also been shown to enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria nih.gov. Additionally, some thiazole–pyrazoline Schiff base hybrid derivatives containing bromine have exhibited significant antibacterial activity mdpi.com. These findings suggest that the incorporation of a bromine atom into a heterocyclic scaffold, a key feature of this compound, could be a viable strategy for developing new antimicrobial agents.

In Vitro and In Vivo Biological Evaluation Methodologies

The biological activities of this compound derivatives are assessed through a variety of established in vitro and in vivo methodologies.

Cell-based assays are fundamental in determining the therapeutic potential of this compound derivatives, particularly in oncology.

Antiproliferative/Cytotoxic Activity: The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines. For example, a derivative of this compound, referred to as 5'-Br, has been shown to effectively inhibit the proliferation of several human hematological and solid tumor cell lines at low doses nih.gov. Specifically, against the HL-60 human leukemia cell line, 5'-Br exhibited a dose- and time-dependent inhibition of proliferation, with a reported IC50 of 7.13 ± 0.5 μM nih.gov. In contrast, some nitroxide-NSAID conjugates derived from this compound were found to inhibit the proliferation of A549 Non-Small Cell Lung Cancer cells nih.gov.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. This assay is a common method for evaluating the cytotoxic potential of compounds. While specific MTT assay data for this compound itself is not detailed, it is a standard method used to evaluate the antiproliferative effects of its derivatives as mentioned in the broader context of cytotoxicity testing citeab.commdpi.com.

Clonogenic Assay: The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a critical test for determining the long-term effects of cytotoxic agents on cancer cells mdpi.com. Clonogenic assay studies on A549 cells have indicated that combining nitroxide-NSAID conjugates derived from this compound with existing anticancer agents like gefitinib can result in a synergistic effect in inhibiting cell growth nih.gov.

| Assay | Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|---|

| Antiproliferative | HL-60 (Human Leukemia) | 5'-Br (a this compound derivative) | Dose- and time-dependent inhibition of proliferation (IC50: 7.13 ± 0.5 μM) | nih.gov |

| Antiproliferative | A549 (Non-Small Cell Lung Cancer) | Nitroxide-NSAID conjugates | Inhibition of proliferation | nih.gov |

| Clonogenic | A549 (Non-Small Cell Lung Cancer) | Nitroxide-NSAID conjugates | Synergistic inhibition of cell growth when combined with gefitinib | nih.gov |

Enzyme inhibition assays are crucial for elucidating the mechanisms of action of this compound derivatives.

COX Inhibition: Cyclooxygenase (COX) enzymes are key players in the inflammatory process. Novel nitroxide-salicylate hybrids synthesized from this compound have demonstrated moderate anti-inflammatory effects by inhibiting COX enzymes nih.gov.

MPO-Mediated Hypochlorous Acid Production: Myeloperoxidase (MPO) is another enzyme involved in inflammation. The same nitroxide-salicylate hybrids have also been shown to inhibit the MPO-mediated production of hypochlorous acid, further highlighting their anti-inflammatory potential nih.gov.

| Enzyme Target | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Nitroxide-salicylate hybrids | Moderate inhibition | nih.gov |

| Myeloperoxidase (MPO) | Nitroxide-salicylate hybrids | Inhibition of MPO-mediated hypochlorous acid production | nih.gov |

Receptor binding studies are employed to determine the interaction of compounds with specific cellular receptors.

TLR4 Agonist Activity: Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system frontiersin.org. While there are no specific studies demonstrating the TLR4 agonist activity of this compound or its direct derivatives, the broader class of heterocyclic compounds has been a focus of TLR4 agonist research. For instance, pyrimido[5,4-b]indoles have been identified as selective TLR4 activators nih.govfrontiersin.org. This suggests that the isoindoline (B1297411) scaffold could potentially be modified to interact with TLR4, though further research is required to confirm this.

Animal Models for Disease Research (e.g., pancreatic cancer models, animal modeling agents)

The investigation into the applications of this compound and its derivatives in the context of creating animal models for disease research, such as for pancreatic cancer, is an area with limited publicly available information. Animal models are crucial tools in biomedical research, providing valuable insights into disease mechanisms and enabling the preclinical testing of new therapies. researchgate.netnih.gov These models can be induced through various methods, including chemical agents, to mimic human diseases. nih.gov

For pancreatic cancer research, a variety of animal models are utilized, including chemically-induced, genetically engineered, and xenograft models. nih.govnih.gov Chemical inducers of pancreatic cancer in animal models have traditionally included compounds like nitrosamines and azaserine, which are known to cause DNA damage and lead to tumor development. pancreapedia.org Genetically engineered mouse models, often involving mutations in genes such as Kras and p53, have also been instrumental in studying the progression of pancreatic ductal adenocarcinoma (PDAC), which closely mimics the human form of the disease. nih.govnih.gov

Despite the extensive research into various chemical compounds for inducing disease states in animal models, a thorough review of existing literature does not currently indicate the use of this compound as an agent for creating animal models of pancreatic cancer or other diseases. Research in this specific area is not documented in the available scientific literature. Therefore, no detailed research findings or data tables on the application of this compound for this purpose can be provided at this time.

Further research may explore the potential of this compound and its derivatives in this capacity, but as of now, it is not a recognized compound for inducing disease in animal models for research purposes.

Advanced Spectroscopic Characterization and Computational Chemistry of 5 Bromoisoindoline

Spectroscopic Techniques for Structural Elucidation and Analysis

Spectroscopy is a fundamental tool in chemical analysis, and various techniques are employed to characterize 5-Bromoisoindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. organicchemistrydata.org For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are observed. The protons on the isoindoline (B1297411) ring system give rise to characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. libretexts.org For instance, a ¹H NMR spectrum recorded in Methanol-d4 shows a singlet at 8.19 ppm, which can be attributed to one of the aromatic protons. googleapis.com

¹⁹F NMR and 2D NMR: While ¹⁹F NMR is not applicable to this compound due to the absence of fluorine, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitively assigning proton and carbon signals and elucidating the connectivity within the molecule.

Below is an interactive table summarizing the expected NMR data for this compound based on general principles and data from related structures.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.0-7.5 | Multiplet | Aromatic Protons |

| ¹H | ~4.0-4.5 | Singlet/Multiplet | Methylene Protons (CH₂) |

| ¹H | ~2.0-3.0 | Broad Singlet | Amine Proton (NH) |

| ¹³C | ~120-145 | Singlet | Aromatic Carbons |

| ¹³C | ~45-55 | Singlet | Methylene Carbons (CH₂) |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. miamioh.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. shimadzu.com Electrospray ionization (ESI-MS) is a soft ionization technique often used for analyzing polar molecules. nih.gov

For this compound (C₈H₈BrN), the expected monoisotopic mass is approximately 196.98401 Da. nih.gov HRMS analysis would confirm this exact mass, providing strong evidence for the compound's elemental composition. guidechem.com The presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information by breaking the molecule into smaller, charged fragments. researchgate.net While specific fragmentation data for this compound is not detailed in the search results, common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the isoindoline ring.

| Technique | Information Obtained | Expected Value for C₈H₈BrN |

| MS | Molecular Weight | ~198.06 g/mol chemscene.com |

| HRMS | Exact Mass | ~196.98401 Da nih.gov |

| ESI-MS | Ionized Molecule | [M+H]⁺ or [M-H]⁻ |

| Isotope Pattern | Presence of Bromine | M⁺ and M+2 peaks in ~1:1 ratio |

X-Ray Diffraction for Single Crystal Structure Determination

While a specific single crystal structure of this compound is not available in the provided search results, a study on a related complex, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, demonstrates the power of this technique. researchgate.net The analysis of this complex revealed a triclinic crystal system with space group P-1 and provided detailed information about its molecular geometry and intermolecular interactions. researchgate.net A similar analysis of this compound would be expected to yield precise coordinates for each atom, confirming the planar aromatic ring and the conformation of the five-membered heterocyclic ring. pubcompare.ai

UV-Visible Spectroscopy for Absorption Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. uobabylon.edu.iqijprajournal.com The absorption spectrum is characteristic of the chromophores present in the molecule. ijprajournal.com

For this compound, the aromatic ring and the non-bonding electrons on the nitrogen and bromine atoms constitute the primary chromophores. One would expect to observe absorption bands in the UV region, likely corresponding to π→π* transitions of the benzene (B151609) ring and n→π* transitions. ijprajournal.com While specific absorption maxima for this compound are not provided, a study on the preparation of this compound hydrochloride mentions the use of UV-visible spectroscopy in its characterization. lookchem.com The absorption properties are influenced by the solvent and the pH of the solution. journalofcosmointel.com

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 200-300 | Benzene ring |

| n → π | >250 | Non-bonding electrons on N and Br |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Nitroxide Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal ions. srce.hrwikipedia.org Standard this compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and therefore would not produce an EPR signal. libretexts.org

However, EPR spectroscopy would be a crucial tool for studying radical species derived from this compound. bruker.com For example, if this compound were to be oxidized to form a radical cation or be used as a precursor to a stable nitroxide radical, EPR would provide detailed information about the electronic structure and environment of the unpaired electron. nih.gov The hyperfine coupling of the unpaired electron with the nitrogen (¹⁴N, I=1) and bromine (⁷⁹Br, ⁸¹Br, I=3/2) nuclei would result in a complex and informative EPR spectrum. libretexts.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. acenet.edumdpi.com The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. journalwjbphs.com

Key expected vibrational frequencies include the N-H stretching of the secondary amine, C-H stretching from the aromatic and aliphatic portions of the molecule, C=C stretching of the aromatic ring, and C-N and C-Br stretching vibrations. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Secondary Amine |

| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850-2960 | Methylene (CH₂) Groups |

| C=C Stretch (Aromatic) | 1450-1600 | Benzene Ring |

| C-N Stretch | 1250-1350 | Amine |

| C-Br Stretch | 500-600 | Alkyl Bromide |

Computational Chemistry and Molecular Modeling

The advancement of computational chemistry has provided powerful tools to investigate the properties and potential applications of molecules like this compound at an atomic level. These in silico methods, including molecular docking, density functional theory, and quantitative structure-activity relationship modeling, offer profound insights into molecular behavior, guiding the rational design of new therapeutic agents and functional materials.

Molecular Docking Studies for Ligand-Target Interactions (e.g., EGFR, SARS-CoV-2 Mpro, DDR1, TLR4)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand and predict the interaction between a ligand and a protein's active site. Derivatives of the this compound scaffold have been investigated as inhibitors for a variety of biological targets.

Discoidin Domain Receptor 1 (DDR1): Derivatives of this compound have been synthesized and evaluated as inhibitors of DDR1, a receptor tyrosine kinase implicated in cancer. researchgate.netnih.govsci-hub.se In one study, this compound was used as a starting material for the synthesis of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives. nih.govacs.org Molecular docking of these derivatives into the DDR1 kinase domain (PDB: 6HP9) revealed key interactions necessary for inhibition, demonstrating how modifications to the core structure influence binding affinity and selectivity. researchgate.netnih.gov

Epidermal Growth Factor Receptor (EGFR): The isoindoline and related indole (B1671886) scaffolds are of significant interest for developing EGFR inhibitors. researchgate.neteurekaselect.comnih.gov For instance, molecular docking studies on 5-bromoindole-2-carboxylic acid derivatives showed favorable binding free energy against the EGFR tyrosine kinase domain. researchgate.neteurekaselect.com Similarly, indole-aminoquinazoline hybrids, which can be conceptually related to isoindoline structures, were docked into the ATP binding site of EGFR, suggesting that these compounds could bind in a manner similar to known inhibitors like erlotinib. nih.gov Docking studies of N-substituted isoindoline-1,3-dione analogues also identified potential binding with the epithelial growth factor receptor (PDB: 6S89), highlighting the versatility of the isoindoline core in targeting this key oncogene. jmpas.com

SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a primary target for antiviral drugs. researchgate.netresearchgate.netnih.govorientjchem.org Researchers have explored isoindoline-based compounds as potential Mpro inhibitors. A study involving novel thiazo-isoindolinedione hybrids performed molecular docking to assess their potential to inhibit SARS-CoV-2 Mpro. researchgate.netresearchgate.netorientjchem.org The results indicated that these hybrid molecules could fit within the active site of the protease, with a compound featuring a flexible propylene (B89431) bridge between the isoindoline-1,3-dione and thiazolidine-2,4-dione moieties showing superior fitting and binding score (-6.41 kcal/mol) compared to a shorter ethylene (B1197577) bridge (-5.83 kcal/mol). researchgate.netorientjchem.org This suggests that the flexibility and length of the linker are crucial for optimal interaction with key residues like Glu166 and Met165. researchgate.netorientjchem.org

Toll-like Receptor 4 (TLR4): TLR4 is a key receptor in the innate immune system, and its modulation is a therapeutic strategy for inflammatory diseases. While direct docking studies of this compound on TLR4 are not extensively reported, the general principles of TLR4 inhibition by small molecules have been computationally explored. frontiersin.orgnih.gov Molecular docking of various small molecules into the human TLR4/MD-2 complex (PDB ID: 3FXI, 2Z63) has revealed that ligands can bind within the hydrophobic pocket of the MD-2 co-receptor, preventing the binding of its natural ligand, lipopolysaccharide (LPS). frontiersin.orgnih.gov For a novel 3,4-dihydropyrimidinone derivative, docking showed crucial hydrogen bonds with residues Asp209 of TLR4 and Asp99 of MD-2, which are key to its inhibitory action. frontiersin.org These studies provide a framework for the rational design of isoindoline-based TLR4 modulators.

| Target Protein | PDB ID | Scaffold/Derivative | Key Findings/Interactions | Binding Score (kcal/mol) | Source |

|---|---|---|---|---|---|

| DDR1 | 6HP9 | 2-amino-2,3-dihydro-1H-indene-5-carboxamide | Demonstrated key interactions within the kinase domain. | Not specified | researchgate.netnih.gov |

| EGFR | Not specified | 5-bromoindole-2-carboxylic acid oxadiazole derivatives | Favorable binding free energy against the tyrosine kinase domain. | Not specified | researchgate.net |

| SARS-CoV-2 Mpro | Not specified | Thiazo-isoindolinedione hybrid (propylene bridge) | Interacted with Glu166 and Met165. Flexibility of linker is key. | -6.41 | researchgate.netorientjchem.org |

| TLR4/MD-2 Complex | 3FXI | 3,4-dihydropyrimidinone derivative | Hydrogen bonds with Asp209 (TLR4) and Asp99 (MD-2). | Not specified | frontiersin.org |

| PI3Kγ | 6xrm | Isoindolin-1-one (B1195906) derivatives | Interaction with hinge region residues K833 and V882. | -53.31 (for compound C79) | nih.govmdpi.com |

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties such as geometry, vibrational frequencies, and electronic distributions, which are crucial for understanding reactivity.

Several studies have employed DFT to analyze isoindoline derivatives. For instance, a theoretical investigation of isoindoline compounds as potential anticonvulsant agents used DFT to determine the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. researchgate.netpharmakonpress.gr These frontier molecular orbitals are fundamental to chemical reactivity; the HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between them is an indicator of the molecule's chemical stability. researchgate.netpharmakonpress.gr For one isoindoline derivative (A1), the HOMO, LUMO, and gap energies were calculated to be -0.202 eV, -0.091 eV, and -0.111 eV, respectively. researchgate.net

In another study, DFT calculations at the B3LYP/6-31G* level were used to optimize the geometry of 1,3-dioxoisoindoline-4-aminoquinolines before generating descriptors for a QSAR model. nih.gov Similarly, DFT/B3LYP methods with the 6-311** basis set were applied to a series of isoindoline-1,3-diones to investigate their molecular properties and reactivity as potential antimycobacterial agents. nih.govnih.gov Such studies often calculate various electronic properties, including ionization potential, electron affinity, softness, and hardness, to build a comprehensive picture of the molecule's electronic behavior. pharmakonpress.gr

The electronic properties of an isoindoline-1,3-dione-fullerene conjugate were also studied using DFT, revealing how charge transfer occurs within the molecule, a key aspect for its potential application in optoelectronics. amelica.org These examples underscore the power of DFT to elucidate the intrinsic electronic characteristics of the isoindoline scaffold, providing a theoretical foundation for its observed reactivity and biological activity.

| Isoindoline Derivative | Computational Method | Calculated Property | Value (eV) | Application | Source |

|---|---|---|---|---|---|

| Compound A1 | DFT | HOMO Energy | -0.202 | Anticonvulsant research | researchgate.net |

| Compound A1 | DFT | LUMO Energy | -0.091 | Anticonvulsant research | researchgate.net |

| Compound A1 | DFT | HOMO-LUMO Gap | -0.111 | Anticonvulsant research | researchgate.net |

| Compound A3 | DFT | HOMO Energy | -0.228 | Anticonvulsant research | researchgate.netpharmakonpress.gr |

| Compound A3 | DFT | LUMO Energy | -0.102 | Anticonvulsant research | researchgate.netpharmakonpress.gr |

| Compound A3 | DFT | HOMO-LUMO Gap | -0.126 | Anticonvulsant research | researchgate.netpharmakonpress.gr |

| Isoindoline-dione-Fullerene (IDF4) | DFT/B3LYP/6-31G+(d,p) | HOMO-LUMO Gap | 2.887 | Optoelectronics | amelica.org |

Mechanistic Studies through Computational Approaches (e.g., ELF analysis for reaction mechanisms)

Understanding the precise mechanism of a chemical reaction—how bonds are broken and formed—is a central goal of chemistry. Computational methods, particularly the topological analysis of the Electron Localization Function (ELF), provide a powerful lens for visualizing these electronic rearrangements. ELF analysis maps the probability of finding an electron pair in a given region of a molecule, offering a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. araproceedings.commdpi.com

While specific ELF analyses for reactions involving this compound are not prominent in the literature, the methodology's application to related heterocyclic systems demonstrates its potential. For example, ELF analysis has been used to characterize the C-C bond formation step in reactions catalyzed by N-heterocyclic carbenes (NHCs). rsc.org Such studies can reveal whether a reaction proceeds through a polar or non-polar mechanism by tracking the changes in electron density at the most relevant points along the reaction coordinate. rsc.org

In another example, the cyanide-mediated benzoin (B196080) condensation, a classic "umpolung" (polarity reversal) reaction, was analyzed using ELF and catastrophe theory. mdpi.com This approach allowed researchers to precisely map the sequence of electronic events, identifying 17 distinct topological changes (catastrophes) as the C-C bond formed. The analysis confirmed that the new bond formation occurs when the electron basin of one carbon atom shifts its connectivity (synapticity) to include the second carbon atom at a specific bond distance (2.029 Å). mdpi.com

Prediction of Binding Energies and Potency

A critical aspect of drug discovery is quantifying the binding affinity between a potential drug molecule and its biological target. Computational methods offer ways to predict this affinity, often expressed as a binding energy (e.g., ΔG, kcal/mol) or correlated with experimental potency (e.g., IC₅₀).

Molecular docking programs often provide a "docking score," which is an estimation of the binding energy. For a series of isoindolin-1-one derivatives designed as PI3Kγ inhibitors, MM-PB/GBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations were used to estimate binding free energies. nih.govmdpi.com This method provides a more refined energy calculation than standard docking scores. For example, a particularly potent compound (C79) exhibited a calculated binding energy of -53.31 kcal/mol. nih.gov

In a study on isoindoline derivatives as potential anticonvulsants, docking against a calcium channel protein (PDB: 6KZP) yielded a ΔG value of -7.597 kcal/mol for the most active compound. pharmakonpress.gr Similarly, for quinoline- and isoindoline-based hybrid compounds targeting α-glycosidase and α-amylase, docking predicted binding affinities of -10.9 kcal/mol and -9.0 kcal/mol, respectively, for the most active compound (7d). mdpi.com These in silico predictions often correlate well with in vitro results; compound 7d also showed the best experimental inhibitory activity (IC₅₀ of 0.07 mM for α-glycosidase). mdpi.com

The ability to accurately predict binding energy is invaluable for virtual screening and lead optimization. It allows chemists to prioritize which derivatives to synthesize and test, saving significant time and resources. acs.org While simpler scoring functions provide rapid screening, more rigorous methods like FEP (Free Energy Perturbation) and MM-PBSA offer higher accuracy for ranking lead candidates. researchgate.net

| Derivative Class | Target Protein | Computational Method | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|

| Isoindolin-1-one (C79) | PI3Kγ | MM-PB/GBSA | -53.31 | nih.gov |

| Isoindolin-1-one (C01) | PI3Kγ | MM-PB/GBSA | -48.40 | nih.gov |

| Isoindoline (Compound A3) | Calcium Channel (6KZP) | Molecular Docking (ΔG) | -7.597 | pharmakonpress.gr |

| Quinoline-Isoindoline Hybrid (7d) | α-Glycosidase | Molecular Docking | -10.9 | mdpi.com |

| Quinoline-Isoindoline Hybrid (7d) | α-Amylase | Molecular Docking | -9.0 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical, electronic, or structural properties) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.govresearchgate.netresearchgate.net

Several QSAR studies have been conducted on isoindoline-containing scaffolds. In one study, 3D-QSAR models were developed for a series of spiropyrroloquinoline isoindolinone derivatives with antitumor activity. researchgate.net Using Comparative Molecular Field Analysis (CoMFA), the study generated models that showed the importance of steric and electrostatic fields for the compounds' cytotoxicity, providing a visual map of where structural modifications could enhance activity. researchgate.net

Another study focused on 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents. nih.gov A QSAR model was built using Genetic Function Algorithm (GFA) to select the most relevant descriptors. The final model, which had strong statistical validation (R² = 0.9459, Q²cv = 0.8882), showed that the antiplasmodial activity was dependent on a combination of descriptors related to atomic charges, polarizability, and molecular shape (ATSC5i, GATS8p, minHBint3, minHBint5, MLFER_A, and topoShape). nih.gov This model proved to be robust and predictive, enabling the design of novel inhibitors. nih.gov

Docking-based 3D-QSAR studies have also been applied to isoindolinone inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. researchgate.net These models combine the structural insights from docking with the statistical power of QSAR to yield highly predictive relationships. The resulting CoMFA and CoMSIA contour maps provide a clear, visual guide for rational drug design, indicating regions where bulky groups are favored or where electrostatic interactions should be modified to improve binding and efficacy. researchgate.net

Potential Applications in Materials Science

Polymer Chemistry and Material Properties

In the field of polymer chemistry, 5-Bromoisoindoline derivatives are instrumental in synthesizing high-performance polymers and in developing analytical tools to study their lifecycle.

Formation of Polyamides via Condensation Reactions (e.g., Methyl this compound-1-carboxylate)

Polyamides are a class of polymers characterized by repeating units linked by amide bonds (-CONH-). savemyexams.com They are formed through a process called condensation polymerization, where monomers with two functional groups react, eliminating a small molecule like water in the process. chemguide.co.uklibretexts.org Typically, this involves the reaction of a diamine with a dicarboxylic acid or a derivative such as a diacyl dichloride. savemyexams.comstudymind.co.uk

A molecule like Methyl this compound-1-carboxylate possesses both an amine functional group (the secondary amine of the isoindoline (B1297411) ring) and a carboxylic acid derivative (the methyl carboxylate group). arctomsci.com This dual functionality allows it to act as a monomer that can potentially undergo condensation reactions. In such a reaction, the amine group of one monomer would react with the carboxylate group of another, forming an amide linkage and releasing a small molecule (methanol in this case). This process, repeated numerous times, would lead to the formation of a polyamide chain.

The incorporation of the rigid, bicyclic isoindoline structure into the polymer backbone would be expected to impart specific properties to the resulting polyamide, such as increased thermal stability and modified mechanical strength, compared to traditional polyamides like nylon.

Table 1: Hypothetical Condensation Polymerization of a this compound Derivative

| Component | Function | Role in Polymerization |

| Monomer | Methyl this compound-1-carboxylate | Provides both amine and carboxylate functional groups for chain growth. |

| Reaction Type | Condensation Polymerization | Forms amide links between monomer units with the elimination of a small molecule (methanol). |

| Linkage | Amide Bond (-CONH-) | The characteristic bond that defines the resulting polymer as a polyamide. |

| Resulting Polymer | Polyamide | A polymer chain incorporating the this compound moiety. |

Design of Profluorescent Probes for Polymer Degradation Monitoring

Profluorescent nitroxides are molecules designed to be initially non-fluorescent (or weakly fluorescent) but become highly fluorescent upon reacting with free radicals. This "switched on" fluorescence makes them excellent probes for detecting radical-mediated degradation in polymers. researchgate.netqut.edu.au The degradation of many polymers under heat or UV radiation involves the formation of free radicals. mdpi.com

Derivatives of this compound are used to synthesize sophisticated profluorescent probes. A notable example is the dinitroxide BTMIOA (9,10-bis(1,1,3,3-tetramethylisoindolin-2-yloxyl-5-yl)anthracene). researchgate.net In this molecule, two isoindoline nitroxide units are attached to a fluorescent anthracene (B1667546) core. The paramagnetic nitroxide groups effectively quench the fluorescence of the anthracene through an energy or electron transfer mechanism. researchgate.netqut.edu.au

When the polymer material containing this probe begins to degrade, it generates free radicals. These radicals are scavenged by the nitroxide groups on the BTMIOA molecule. The reaction with a radical converts the nitroxide into a non-radical species (an alkoxyamine), which no longer quenches the anthracene's fluorescence. As a result, a strong fluorescent signal appears and intensifies as degradation proceeds. This allows for the sensitive detection and mapping of the initial stages of thermo-oxidative degradation in polymers like polypropylene. researchgate.netqut.edu.au

Table 2: Function of an Isoindoline-Based Profluorescent Probe

| Probe State | Chemical Moiety | Fluorescence | Description |

| "Off" State | Intact Nitroxide Radical | Suppressed / Quenched | The paramagnetic nitroxide quenches the fluorescence of the attached fluorophore. |

| "On" State | Scavenged Nitroxide (Alkoxyamine) | Emitted / Switched On | After reacting with a polymer radical, the nitroxide is converted to a diamagnetic species, restoring fluorescence. researchgate.netqut.edu.au |

Functional Materials Development

The chemical versatility of this compound extends to its use as a precursor for a new generation of functional materials, particularly those based on stable nitroxide radicals.

This compound Derivatives as Precursors for Novel Nitroxide-Based Functional Materials

The synthesis typically involves two key steps:

Functionalization: The this compound is subjected to reactions such as formylation, cyanation, iodination, nitration, or carboxylation to introduce a desired functional group onto the aromatic ring. qut.edu.au

Oxidation: The secondary amine of the functionalized isoindoline ring is then oxidized to the corresponding stable nitroxide radical. This is often achieved using an oxidizing agent like hydrogen peroxide in the presence of a tungstate (B81510) catalyst. psu.edu

Table 3: Synthetic Transformations of this compound for Functional Materials

| Reaction Type | Reagents/Conditions | Resulting Functionality | Potential Application |

| Cyanation | Not specified | -CN (Cyano group) | Building block for complex organic molecules. qut.edu.au |

| Carboxylation | Not specified | -COOH (Carboxylic acid) | Anchor for attachment to other molecules or surfaces. qut.edu.au |

| Iodination | Not specified | -I (Iodo group) | Precursor for cross-coupling reactions. qut.edu.au |

| Bromination | Br₂, AlCl₃ | Additional -Br atoms | Precursor for dibromo- and tribromo-nitroxides with distinct magnetic properties. psu.edu |

Electrochemistry of Nitroxides for Redox Properties

Nitroxides are characterized by their remarkable redox properties, capable of undergoing reversible one-electron oxidation to form an oxoammonium cation and one-electron reduction to form a hydroxylamine. qut.edu.aumdpi.com These redox processes are central to many of their applications, from energy storage to acting as antioxidants.

The electrochemical properties of nitroxides, such as their redox potentials, can be precisely measured using techniques like cyclic voltammetry. researchgate.net Studies on various cyclic nitroxides, including those from the isoindoline class, have shown that the redox potentials are influenced by the ring system and the nature of substituents. researchgate.net For instance, electron-withdrawing groups attached to the ring structure tend to make the reduction of the nitroxide easier (less negative potential) and the oxidation harder (more positive potential). nih.gov

The redox chemistry of isoindoline nitroxides is crucial for their role as antioxidants and in materials science. qut.edu.au In energy storage applications, the ability of nitroxides to undergo rapid and reversible redox reactions makes them promising candidates for organic radical batteries, where they can function as the electroactive material. qut.edu.au

Table 4: Redox Properties of Nitroxide Radicals

| Process | Reactant | Product | Electrochemical Potential |

| One-Electron Oxidation | Nitroxide (N-O•) | Oxoammonium Cation (N=O⁺) | Influenced by ring structure and substituents; becomes more positive with electron-withdrawing groups. qut.edu.aunih.gov |

| One-Electron Reduction | Nitroxide (N-O•) | Hydroxylamine (N-OH) | Influenced by ring structure and substituents; becomes less negative with electron-withdrawing groups. qut.edu.aunih.gov |

Structure Activity Relationship Sar Studies of 5 Bromoisoindoline Scaffolds

Principles and Methodologies in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological or chemical reactivity. This understanding is crucial for the rational design of new molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.

Correlation of Structural Features with Biological and Chemical Reactivity

The 5-bromoisoindoline scaffold possesses distinct structural features that are pivotal to its biological and chemical reactivity. The isoindoline (B1297411) core, a bicyclic system, provides a rigid framework that can be strategically modified. The bromine atom at the 5-position is a key feature, as its presence increases the molecule's reactivity and can significantly influence its biological activity. chemblink.com Halogen substituents, like bromine, affect molecular properties such as lipophilicity, electronic distribution, and the potential for intermolecular interactions. The electron-withdrawing nature of the bromine atom can create unique electronic perturbations within the aromatic system, impacting how the molecule interacts with biological targets and its behavior in chemical reactions.

The reactivity conferred by the bromine atom and the conjugated system within the this compound structure allows for the creation of various derivatives. chemblink.com For instance, the bromine can be displaced or used as a handle in cross-coupling reactions to introduce new functional groups, thereby systematically altering the molecule's properties. This inherent reactivity makes the this compound scaffold a valuable template for developing new therapeutic agents, particularly in areas like cancer and inflammatory diseases. chemblink.com

Systematic Structural Modification and Biological Evaluation

A fundamental approach in SAR studies involves the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogues. researchgate.net For the this compound scaffold, this process often begins with modifications at the bromine position or the isoindoline nitrogen.

For example, the this compound can be converted into a stannane (B1208499) derivative in a single step, which can then participate in Stille coupling reactions to introduce diverse aryl or heterocyclic groups. wdh.ac.id This allows for the exploration of how different substituents at the 5-position affect biological activity. Similarly, the isoindoline nitrogen can be functionalized, for instance, by reaction with benzyl (B1604629) chloroformate to introduce a benzyl carboxylate group, providing another point for structural diversification. google.com

The synthesis of a library of compounds with systematic variations allows researchers to observe trends in activity. wdh.ac.id For instance, in the development of histone deacetylase (HDAC) inhibitors, a series of 5-substituted isoindoline derivatives were synthesized to explore the impact of different capping groups on enzyme inhibition. ucl.ac.uk The biological evaluation of these systematically modified compounds provides crucial data for building a comprehensive SAR model.

Impact of Substituent Position and Nature on Activity

The position and nature of substituents on the this compound scaffold have a profound impact on its biological activity. The bromine atom at the 5-position, for example, has been shown to enhance both reactivity and biological activity in certain contexts. chemblink.com The introduction of different substituents at this position can lead to significant changes in potency and selectivity.